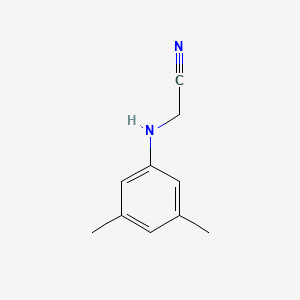

(3,5-Dimethylanilino)acetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

116366-96-2 |

|---|---|

Molecular Formula |

C10H12N2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2-(3,5-dimethylanilino)acetonitrile |

InChI |

InChI=1S/C10H12N2/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,12H,4H2,1-2H3 |

InChI Key |

JPYLAPSISUPKAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC#N)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethylanilino Acetonitrile

Reactivity of the Nitrile Functionality

The nitrile group (C≡N) in (3,5-Dimethylanilino)acetonitrile is a versatile functional group that can undergo a variety of transformations. Its reactivity is characterized by the electrophilicity of the carbon atom and the ability of the nitrogen to be protonated or coordinate to Lewis acids, which enhances the electrophilicity of the carbon.

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to many synthetic applications of nitriles. While specific studies on this compound are limited, the general reactivity of α-aminonitriles suggests several potential nucleophilic addition reactions. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis, α-amino ketones. rsc.org

The reaction of α-aminonitriles with aminothiols, such as cysteine, has been reported to yield thiazolines, which can subsequently hydrolyze to form dipeptides. This reaction is particularly efficient for α-aminonitriles compared to other nitriles. nih.gov

Hydrolysis and Other Transformations of the Cyano Moiety

The hydrolysis of nitriles to carboxylic acids is a common transformation, which can be catalyzed by either acid or base. The reaction proceeds through an amide intermediate. For N-aryl-α-aminonitriles, this would lead to the corresponding N-aryl-α-amino acid. researchgate.net The hydrolysis of α-aminonitriles is a key step in the Strecker synthesis of amino acids. mdpi.com The stability of α-aminonitriles can vary, with some having a tendency to eliminate HCN, a process known as a retro-Strecker reaction. researchgate.netresearchgate.net

Reactivity of the Aniline (B41778) Moiety

The aniline portion of this compound contains a secondary amine and an activated aromatic ring. The lone pair of electrons on the nitrogen atom influences the reactivity of both the amine itself and the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the 3,5-Dimethylphenyl Ring

The amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the amino group (positions 2, 4, and 6) are activated. The two methyl groups at positions 3 and 5 also have a weak activating and ortho-, para-directing effect. Therefore, electrophilic substitution is expected to occur predominantly at the 2, 4, and 6 positions of the benzene (B151609) ring.

General electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would introduce a nitro group onto the aromatic ring, likely at the positions activated by the amino group.

Oxidation Pathways of the Amino Group

The secondary amino group in this compound can be oxidized. The oxidation of tertiary amines to afford α-aminonitriles is a known transformation. organic-chemistry.org While this compound is already an α-aminonitrile, the amino group itself can be subject to further oxidation under specific conditions, potentially leading to the formation of more complex products or degradation of the molecule.

Reaction Mechanisms and Pathways

The reactions of this compound are governed by the fundamental principles of organic reaction mechanisms.

Nucleophilic additions to the nitrile group typically proceed via attack of the nucleophile on the electrophilic carbon of the C≡N triple bond, followed by protonation or other quenching steps. The hydrolysis of the nitrile involves the initial addition of water or hydroxide (B78521) to the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide.

Electrophilic aromatic substitution on the 3,5-dimethylphenyl ring follows the classical arenium ion mechanism. An electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex). Subsequent deprotonation restores the aromaticity of the ring.

The oxidation of the amino group can proceed through various pathways, often involving single-electron transfer (SET) to form a radical cation, which can then undergo further reactions.

Exploration of Concerted and Stepwise Mechanisms in Formation and Transformation Reactions

The formation and transformation of this compound are governed by reaction mechanisms that can be broadly categorized as either concerted or stepwise. A concerted reaction proceeds in a single step where all bond-breaking and bond-forming events occur simultaneously. In contrast, a stepwise reaction involves two or more distinct steps, proceeding through one or more reactive intermediates.

The synthesis of this compound, typically achieved through the nucleophilic substitution of a haloacetonitrile by 3,5-dimethylaniline (B87155), is a classic example of a reaction that likely proceeds through a stepwise mechanism . In this SN2-type reaction, the nitrogen atom of the aniline attacks the electrophilic carbon of the haloacetonitrile, leading to the formation of a tetrahedral intermediate before the halide is expelled.

Transformations of this compound, such as the hydrolysis of the nitrile group to a carboxylic acid or its reduction to a primary amine, also follow stepwise pathways. For instance, acid- or base-catalyzed hydrolysis of the nitrile involves multiple steps, including protonation of the nitrogen, nucleophilic attack by water or hydroxide, and tautomerization through an amide intermediate.

Kinetic studies on related systems, such as the reductive amination of aromatic amines, show that reaction orders can indicate the nature of the rate-determining step within a multi-step sequence. For example, a first-order dependence on a Schiff base intermediate and a zero-order dependence on a reducing agent suggest that the reduction step is fast compared to the initial condensation. While specific kinetic data for this compound is not extensively documented, these principles from analogous reactions provide a framework for understanding its reactivity.

Role of Intermediates (e.g., Nitrenium Ions, drawing parallels from 3,5-dimethylaniline)

Reactive intermediates are crucial in dictating the course and products of many chemical reactions. For arylamines, the nitrenium ion (R₂N⁺) is a significant, albeit often short-lived, intermediate. wikipedia.org These species, isoelectronic with carbenes, can exist in either a singlet or triplet state and are typically generated through the heterolysis of N-X bonds (where X can be a halogen, oxygen, or another nitrogen). wikipedia.orgmacsos.com.au

In the context of this compound, parallels can be drawn from its parent compound, 3,5-dimethylaniline. The in vivo oxidation of arylamines is known to generate nitrenium ions, which are implicated in biological processes. wikipedia.org While the nitrenium ions derived from monocyclic arylamines generally have very short lifetimes, their formation is facilitated by electron-donating substituents on the aromatic ring which help to delocalize the positive charge. macsos.com.auimrpress.com The two methyl groups on the aniline ring of this compound would be expected to stabilize a nitrenium ion intermediate.

However, research into the N-acetoxy derivatives of various dimethylphenylhydroxylamines, including the 3,5-isomer, has shown that they react inefficiently with DNA nucleosides. imrpress.com This has led to the question of whether these reactions proceed through the formation of short-lived nitrenium ions, a question that remains open for definitive investigation. imrpress.com The generation of such intermediates can be influenced by experimental conditions, which can be adjusted to favor or suppress their formation in favor of bimolecular pathways. macsos.com.au

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can profoundly impact the rate (kinetics) and equilibrium position (thermodynamics) of a chemical reaction. For reactions involving polar or charged species, such as those in the synthesis and transformation of this compound, solvent effects are particularly pronounced.

3,5-Dimethylaniline itself shows limited solubility in water but is miscible with organic solvents like ethanol (B145695) and acetone. solubilityofthings.com This solubility profile suggests that reactions involving its derivatives, including this compound, will be sensitive to the solvent environment.

Studies on the oxidation of meta-substituted anilines in aqueous acetic acid have demonstrated that the reaction rate increases significantly with a higher proportion of acetic acid in the solvent mixture. This suggests that the transition state is more stabilized by the less polar environment compared to the reactants. The thermodynamics of such reactions are also affected, with activation parameters like the entropy of activation (ΔS‡) often being negative, indicating a more ordered transition state.

The effect of solvent polarity can be summarized as follows:

Polar protic solvents (e.g., water, ethanol) can solvate both cations and anions effectively and can participate in hydrogen bonding, which may stabilize charged intermediates and transition states.

Polar aprotic solvents (e.g., DMSO, acetonitrile) can solvate cations well but are less effective at solvating anions. They can influence reaction rates where charge separation is involved in the transition state.

Nonpolar solvents (e.g., hexane, toluene) are generally poor solvents for polar reactants and are less likely to stabilize charged intermediates.

For a reaction like the formation of this compound, a polar aprotic solvent might be preferred to facilitate the nucleophilic attack without overly stabilizing the aniline reactant through hydrogen bonding.

Derivatization Strategies for Chemical Modification

Derivatization, the process of chemically modifying a compound to produce a new substance with different properties, is a cornerstone of chemical synthesis and analysis. For this compound, derivatization can be aimed at introducing new functional groups to alter its chemical or biological activity, or to form stable products suitable for analytical detection.

Reactions for Introducing New Functional Groups

The structure of this compound offers several sites for chemical modification: the secondary amine, the aromatic ring, and the nitrile group.

Reactions at the Amino Group: The secondary amine can undergo N-alkylation or N-acylation. Acetylation, for instance, involves reacting the amine with agents like acetyl chloride or acetic anhydride (B1165640), often in the presence of a base such as pyridine (B92270) or dimethylaniline, to form an N-acetyl derivative. byjus.com

Reactions on the Aromatic Ring: The amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation can be used to introduce substituents onto the benzene ring.

Reactions of the Nitrile Group: The nitrile (cyano) group is a versatile functional group. It can be:

Hydrolyzed under acidic or basic conditions to form a carboxylic acid, yielding (3,5-dimethylanilino)acetic acid.

Reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to a primary amine, forming N¹-(3,5-dimethylphenyl)ethane-1,2-diamine.

Reacted with Grignard reagents to form ketones after hydrolysis of the intermediate imine.

Formation of Stable Derivatives for Spectroscopic or Chromatographic Analysis

For analytical purposes, particularly in high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the detectability and improve the chromatographic properties of an analyte. sci-hub.sepsu.edu Small, polar molecules can be converted into larger, more hydrophobic compounds that are better retained on reversed-phase columns. psu.edu

Several classes of reagents are suitable for derivatizing the secondary amine of this compound:

Acyl Chlorides: Reagents like 4-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride react with the amine to produce amides with strong chromophores, significantly enhancing UV detectability. sci-hub.se

Sulfonyl Chlorides: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that yields highly fluorescent derivatives, allowing for very sensitive detection by fluorescence detectors.

Phenylhydrazines: Reagents such as 2-nitrophenylhydrazine (B1229437) (2-NPH) can be used, particularly if the nitrile group is first converted to a carboxylic acid. google.com The resulting hydrazone has strong UV absorption at longer wavelengths, which can improve the specificity of the detection method. google.com

The selection of a derivatization reagent depends on the analytical technique being used (UV-Vis, fluorescence, mass spectrometry) and the desired sensitivity and selectivity.

Table 1: Comparison of Common Derivatization Reagents for Amines

| Reagent Class | Example Reagent | Functional Group Targeted | Detection Method | Advantages |

|---|---|---|---|---|

| Acyl Chlorides | 4-Nitrobenzoyl Chloride | Primary/Secondary Amines | HPLC-UV | Strong chromophore, stable derivatives |

| Sulfonyl Chlorides | Dansyl Chloride | Primary/Secondary Amines | HPLC-Fluorescence | High sensitivity, fluorescent product |

| Isothiocyanates | Phenylisothiocyanate (Edman's Reagent) | Primary/Secondary Amines | HPLC-UV | Used in peptide sequencing |

| Chloroformates | 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Primary/Secondary Amines | HPLC-Fluorescence | Produces highly fluorescent derivatives |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of (3,5-Dimethylanilino)acetonitrile, distinct signals are expected for the aromatic protons, the methyl protons, the methylene (B1212753) protons, and the amine proton. The chemical shifts (δ) are influenced by the electron-donating nature of the amino group and the methyl groups, as well as the electron-withdrawing effect of the acetonitrile (B52724) moiety.

The aromatic region would likely display two distinct signals. The proton at the C2 and C6 positions (H-2/H-6) would appear as a singlet, and the proton at the C4 position (H-4) would also be a singlet due to the symmetrical substitution pattern of the aniline (B41778) ring. The two methyl groups at the C3 and C5 positions are chemically equivalent and would therefore give rise to a single, more intense singlet. The methylene protons of the acetonitrile group would appear as a singlet, shifted downfield due to the proximity of the nitrogen atom and the cyano group. The N-H proton signal is typically a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2, H-6 | 6.5 - 6.7 | s (singlet) | 2H |

| H-4 | 6.4 - 6.6 | s (singlet) | 1H |

| CH₃ (at C3, C5) | 2.2 - 2.4 | s (singlet) | 6H |

| CH₂ | 4.0 - 4.2 | s (singlet) | 2H |

| NH | Variable (e.g., 3.5 - 4.5) | br s (broad singlet) | 1H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of seven distinct carbon signals are expected, corresponding to the eight carbon atoms in the molecule (with the two methyl carbons being equivalent).

The quaternary carbon attached to the nitrogen (C-1) would be found in the downfield region of the aromatic carbons. The carbons bearing the methyl groups (C-3/C-5) would also be quaternary and would appear in a similar region. The unsubstituted aromatic carbons (C-2/C-6 and C-4) would resonate at higher field strengths. The methyl carbons would appear in the aliphatic region, typically between 20 and 25 ppm. The methylene carbon of the acetonitrile group would be shifted downfield due to the influence of the adjacent nitrogen and cyano group. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift in the range of 115-125 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 145 - 150 |

| C-2, C-6 | 110 - 115 |

| C-3, C-5 | 138 - 142 |

| C-4 | 118 - 122 |

| CH₃ (at C3, C5) | 20 - 25 |

| CH₂ | 40 - 45 |

| C≡N | 117 - 120 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, no significant COSY correlations are expected among the aromatic protons as they are all singlets. However, it would confirm the absence of coupling between the different proton groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for example, connecting the aromatic proton signals to the C-2/C-6 and C-4 carbon signals, the methyl proton signal to the methyl carbon signal, and the methylene proton signal to the methylene carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this molecule, NOESY could show correlations between the NH proton and the methylene protons, as well as between the NH proton and the aromatic protons at C-2 and C-6, confirming their close spatial relationship.

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. The molecular formula of the compound is C₁₀H₁₂N₂. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition.

Predicted Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₀H₁₂N₂ | 160.1000 |

Fragmentation Pathways and Structural Information from MS/MS Experiments

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 160. Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The fragmentation pattern would provide valuable structural information.

A plausible fragmentation pathway would involve the loss of the cyano group (•CN) to give a fragment at m/z 134. Another characteristic fragmentation would be the cleavage of the C-N bond, leading to the formation of a stable dimethylaniline cation radical at m/z 121 or a related fragment. Further fragmentation of the aromatic ring could also occur. While no experimental data is available for the target compound, the mass spectrum of its isomer, (3,5-Dimethylphenyl)acetonitrile, shows major fragments at m/z 145, 130, and 105, which correspond to the loss of CH₃, CH₃CN, and the benzyl (B1604629) cation respectively. nih.gov Similar fragmentation of the core aromatic structure might be expected for this compound, although the presence of the anilino nitrogen will influence the fragmentation pathways.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

| 160 | Molecular Ion | [C₁₀H₁₂N₂]⁺˙ |

| 159 | [M-H]⁺ | [C₁₀H₁₁N₂]⁺ |

| 145 | [M-CH₃]⁺ | [C₉H₉N₂]⁺ |

| 134 | [M-CN]⁺ | [C₉H₁₂N]⁺ |

| 121 | [M-CH₂CN]⁺ | [C₈H₁₁N]⁺˙ |

Note: These are predicted fragments and their relative intensities would depend on the ionization method and energy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for verifying the purity of synthesized compounds and analyzing complex mixtures. In the context of this compound, LC-MS serves to separate the target compound from any starting materials, by-products, or degradation products, with the mass spectrometer providing definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

High-purity solvents, such as LC-MS grade acetonitrile, are critical for this analysis to minimize background noise and prevent the formation of adducts, ensuring high sensitivity and reproducibility nih.govbirchbiotech.com. The selection of an appropriate HPLC column, such as a reverse-phase C18 or phenyl-hexyl column, and a suitable mobile phase, typically a gradient of acetonitrile and water with a modifier like formic acid, is essential for achieving optimal separation sielc.comnih.gov. While specific LC-MS data for this compound is not extensively documented in publicly available literature, a standard method would involve injecting a dilute solution of the compound and monitoring for its expected molecular ion peak. For comparison, the related compound (3,5-Dimethylphenyl)acetonitrile can be effectively analyzed using a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid modifier sielc.com. The data from such an analysis allows for the calculation of percentage purity, a critical parameter for any chemical standard.

Table 1: Representative LC-MS Parameters for Analysis of Aromatic Nitriles

| Parameter | Value/Type |

|---|---|

| Column | Reverse-Phase C18 or Phenyl-Hexyl, 3-5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nih.gov |

| Gradient | Linear gradient, e.g., 5% to 95% B over several minutes |

| Flow Rate | 0.2 - 1.0 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Full Scan and/or Selected Ion Monitoring (SIM) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. For aromatic compounds like this compound, this technique is particularly useful for studying transitions involving π-electrons in the benzene (B151609) ring and the nitrogen lone pair.

The UV-Vis absorption spectrum of this compound in a solvent like acetonitrile is expected to show characteristic absorption bands. These arise from π → π* transitions within the dimethylaniline moiety and potentially an n → π* transition associated with the nitrogen lone pair. A key feature of molecules containing both an electron-donating group (the dimethylanilino group) and an electron-withdrawing group (the acetonitrile group) can be the presence of an intramolecular charge transfer (CT) band acs.orgacs.org. This transition involves the excitation of an electron from a high-energy molecular orbital localized on the donor (anilino part) to a low-energy molecular orbital on the acceptor (nitrile part). CT bands are typically broad, very intense, and sensitive to solvent polarity acs.org.

For analogous molecules like 4-(N,N-Dimethylamino)benzonitrile (DMABN), the electronic spectra are well-characterized and show distinct absorption bands corresponding to these transitions nih.gov. The emission properties, studied via fluorescence spectroscopy, can reveal information about the geometry and electronic structure of the first excited state. Compounds exhibiting charge transfer may display dual fluorescence, where emission occurs from both a locally excited (LE) state and a lower-energy, solvent-stabilized CT state nih.gov.

Transient absorption (TA) spectroscopy is a pump-probe technique used to study the fate of molecules after they have been promoted to an excited electronic state by a short laser pulse. By monitoring the absorption of a second probe pulse at various time delays, the formation and decay of short-lived species like excited singlet states, triplet states, and charge-transfer states can be tracked on timescales from femtoseconds to microseconds nih.govresearchgate.net.

For a molecule like this compound, TA spectroscopy in a polar solvent such as acetonitrile would be instrumental in mapping the pathway of intramolecular charge transfer. Studies on the closely related DMABN have used TA to identify spectral signatures of the locally excited (LE) state and the twisted intramolecular charge transfer (TICT) state, resolving long-standing debates about the mechanism of dual fluorescence nih.govnih.gov. The TA spectrum would reveal excited-state absorption (ESA) bands, stimulated emission (SE), and ground-state bleach (GSB) signals, whose kinetics provide direct information on processes such as intersystem crossing, internal conversion, and the charge transfer rate acs.orgnih.gov.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are fundamental for structural elucidation, providing a "fingerprint" based on the vibrational modes of a molecule's chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The FTIR spectrum of this compound would display characteristic peaks corresponding to the functional groups present.

Table 2: Expected Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (in CH₃) | Stretch | 2975 - 2850 |

| Nitrile (C≡N) | Stretch | 2260 - 2220 washington.edu |

| Aromatic C=C | Ring Stretch | 1600 - 1450 |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. In resonant Raman spectroscopy, the wavelength of the excitation laser is tuned to coincide with an electronic absorption band of the molecule (e.g., a charge transfer band) researchgate.net. This results in a dramatic enhancement (by a factor of 10² to 10⁴) of the Raman signals for vibrations that are coupled to the electronic transition nih.gov.

By performing resonant Raman spectroscopy on the charge transfer band of this compound, one could selectively probe the vibrations of the chromophore involved in the charge transfer process. The enhanced Raman peaks would correspond to changes in bond lengths and angles that occur upon moving from the ground state to the CT excited state. This provides detailed insight into the geometry of the excited state and the nature of the electronic transition, complementing the information obtained from UV-Vis and transient absorption spectroscopy researchgate.net. For example, enhancement of the C≡N stretching mode would confirm its involvement as part of the acceptor moiety in the charge transfer process.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, one can deduce the precise arrangement of atoms, bond lengths, bond angles, and intermolecular packing.

Single-crystal X-ray diffraction (SC-XRD) provides the most unambiguous structural data for a molecule. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated that allows for the complete solution of the crystal structure. This technique would definitively confirm the molecular connectivity of this compound, as well as its conformation in the solid state, including the torsion angles that define the spatial relationship between the anilino and acetonitrile moieties.

While specific experimental data for this compound is not publicly available, a hypothetical crystallographic data table can be constructed based on typical parameters for similar small organic molecules and substituted anilines. researchgate.netrsc.org Such a study would provide precise measurements of all bond lengths and angles, confirming the geometry of the benzene ring, the tetrahedral arrangement around the sp³-hybridized nitrogen, and the linear nature of the nitrile group.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for this compound

This table is a representative example and not based on experimental data for this specific compound.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂ |

| Formula Weight | 160.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 983 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.08 |

| R-factor | < 0.05 |

Powder X-ray diffraction (XRPD) is an essential technique for the characterization of bulk crystalline materials. Unlike SC-XRD, which requires a single crystal, XRPD analyzes a powder containing thousands of randomly oriented crystallites. The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. nih.gov

For this compound, XRPD would be used to confirm the phase purity of a synthesized batch, ensuring the absence of amorphous content (which would produce a broad halo) or other crystalline impurities. researchgate.net Furthermore, polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical consideration for solid-state properties. Different polymorphs can exhibit distinct physical properties. XRPD is the primary tool for identifying and distinguishing between different polymorphic forms, each of which would produce a unique diffraction pattern. cambridge.org

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. ecampus.com The structure of this compound contains functional groups capable of participating in significant intermolecular forces that dictate its supramolecular assembly.

The most influential interaction is expected to be hydrogen bonding. The secondary amine group (-NH-) is an effective hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) is a competent hydrogen bond acceptor. researchgate.net This donor-acceptor pairing would likely lead to the formation of robust N-H···N hydrogen bonds, connecting the molecules into chains or dimeric motifs. These interactions are crucial in defining the primary structural framework of the crystal lattice.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide a detailed understanding of molecular properties that are often difficult or impossible to obtain through experimental measurements alone.

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the ground-state properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. researchgate.net

Furthermore, DFT provides crucial information about the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a key parameter that relates to the molecule's chemical reactivity and electronic properties. researchgate.net A smaller gap generally indicates a molecule that is more easily excitable. researchgate.net DFT calculations on related aminobenzonitriles have shown that the introduction of dimethylamino groups can significantly alter the HOMO and LUMO energy levels, leading to changes in the electronic and optical properties. researchgate.net

Energetics, such as the total energy of the molecule and the relative energies of different conformations, can also be reliably calculated using DFT. This information is vital for understanding the stability of the molecule and predicting the thermodynamics of reactions it might undergo. For example, DFT calculations can be employed to determine the relative stability of different rotational isomers (conformers) that may exist due to rotation around single bonds.

A recent study on a modified 4-(methoxyphenyl acetonitrile) monomer demonstrated that DFT calculations, specifically using the M062X functional with a 6-31G(d,p) basis set, can effectively predict changes in geometric and electronic properties upon chemical modification. researchgate.net This highlights the utility of DFT in understanding structure-property relationships in similar nitrile-containing aromatic compounds.

Table 1: Predicted Ground State Properties of a Substituted Acetonitrile (B52724) Derivative using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.33 eV |

| LUMO Energy | 0.35 eV |

| HOMO-LUMO Gap | 6.68 eV |

| Dihedral Angle (C6-C12-C7≡N8) | 37.4° |

Data derived from a study on a modified 4-(methoxyphenyl acetonitrile) monomer using DFT/M062X/6-31G(d,p). researchgate.net

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for investigating the properties of molecules in their electronically excited states. rsc.orgmdpi.com This is particularly important for understanding a molecule's response to light, such as absorption and emission of photons. mdpi.com

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy orbital to a higher-energy one without a change in the molecular geometry. These calculated energies can be directly compared to the absorption maxima observed in experimental UV-Vis spectra. mdpi.com The method also provides oscillator strengths, which are related to the intensity of the absorption bands. rsc.org

For molecules like (3,5-Dimethylanilino)acetonitrile, TD-DFT can simulate the electronic absorption spectrum, helping to assign the observed spectral bands to specific electronic transitions (e.g., from HOMO to LUMO). qu.edu.qa Studies on similar molecules, such as nitro-substituted pyridocoumarins, have successfully used TD-DFT with the CAM-B3LYP functional to interpret experimental spectra and understand the nature of intramolecular charge transfer upon excitation. qu.edu.qa

Furthermore, by optimizing the geometry of the molecule in its excited state, TD-DFT can be used to predict fluorescence or phosphorescence energies. This provides a more complete picture of the photophysical processes that can occur after a molecule absorbs light. The choice of the functional and basis set is crucial for obtaining accurate TD-DFT results, and benchmarks against experimental data are often necessary. rsc.org For instance, a systematic study on 71 organic molecules found that the M06-2X functional with the def2-TZVP basis set and a polarizable continuum model (PCM) for the solvent showed a strong correlation with experimental spectroscopic data. rsc.org

For situations requiring very high accuracy, more computationally intensive ab initio methods are employed. Ab initio, meaning "from first principles," methods solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants. wikipedia.org Among these, Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" for its ability to provide highly accurate energies and properties. nih.govnih.gov

Due to their high computational cost, CCSD(T) calculations are typically performed on smaller molecules or used to benchmark the accuracy of more computationally efficient methods like DFT. nih.gov For this compound, CCSD(T) calculations could provide a highly accurate reference value for its ground state energy, ionization potential, or electron affinity. These benchmark values can then be used to assess the performance of various DFT functionals for this class of molecules.

For example, benchmark studies on biologically relevant systems have used CCSD(T) with a complete basis set (CBS) extrapolation to evaluate the accuracy of different DFT functionals for calculating interaction energies. nih.gov Such studies have found that functionals like M06-2X and CAM-B3LYP-D3 provide good accuracy when compared to CCSD(T)/CBS results. nih.gov Similarly, the isomerization of methyl isocyanide to acetonitrile has been reinvestigated using high-level coupled-cluster calculations, yielding results that agree well with experimental data. osti.gov These examples underscore the importance of high-level ab initio methods for establishing accurate reference data and validating more approximate computational models.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into its dynamic behavior, conformational changes, and interactions with its environment. researchgate.net In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are solved to predict the positions and velocities of the atoms at a later time.

Molecules like this compound are not static structures but can adopt various conformations due to the rotation of single bonds. MD simulations are particularly well-suited to explore the conformational landscape of a molecule in the solution phase. By simulating the molecule over a period of time, one can observe the transitions between different conformations and determine their relative populations.

For instance, the rotation around the aniline (B41778) nitrogen-phenyl ring bond and the methylene-nitrile bond can lead to different spatial arrangements of the dimethylamino and cyano groups. MD simulations can reveal the preferred conformations in a given solvent and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity. Studies on similar flexible molecules have utilized MD simulations to understand their conformational preferences in different solvents.

The properties and reactivity of a molecule can be significantly influenced by the surrounding solvent molecules. wikipedia.org MD simulations with explicit solvation models, where individual solvent molecules are included in the simulation box, provide a detailed picture of solute-solvent interactions. wikipedia.org This approach allows for the investigation of specific interactions, such as hydrogen bonding, and the dynamic organization of solvent molecules around the solute.

For this compound, explicit solvation MD simulations in a solvent like acetonitrile can reveal how the solvent molecules arrange themselves around the polar cyano group and the nonpolar dimethylphenyl group. This can affect the molecule's dipole moment, conformational equilibrium, and spectroscopic properties. For example, the study of 4-(N,N-dimethylamino)benzonitrile (DMABN) in acetonitrile using MD simulations with an explicit solvent model has been instrumental in understanding the dynamics of intramolecular charge transfer. nih.gov

Furthermore, MD simulations can be combined with quantum mechanical calculations in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods. In this approach, the solute molecule is treated with a high level of quantum theory, while the solvent is described by a simpler molecular mechanics force field. This allows for the study of chemical reactions in solution, where the electronic changes in the solute are explicitly considered in the presence of the surrounding solvent.

Electronic Structure and Charge Transfer Analysis

Theoretical calculations are pivotal in understanding the underlying electronic characteristics that govern the properties and reactivity of this compound. These methods allow for a detailed exploration of molecular orbitals, charge distribution, and the dynamic processes of charge transfer within the molecule.

Characterization of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.netrsc.org

In a computational study on the closely related 4-(methoxyphenyl acetonitrile) (MPA) and its derivative modified with a dimethylamino group (MFA), Density Functional Theory (DFT) calculations showed a significant change in the frontier orbitals upon addition of the amino group. youtube.com The electron-donating nature of the dimethylamino group, similar to that in this compound, raises the energy of the HOMO and lowers the energy of the LUMO. This results in a marked reduction of the energy gap. For instance, the calculated energy gap for the modified monomer (MFA) was found to be 6.68 eV, a significant decrease from the 8.12 eV of the unmodified monomer (MPA). youtube.com This reduction in the energy gap is a direct consequence of the enhanced intramolecular charge transfer character of the molecule. youtube.com

The electron density in the HOMO of such donor-acceptor molecules is typically localized on the electron-donating dimethylanilino moiety, while the LUMO's density is concentrated on the electron-accepting cyanophenyl part of the molecule. youtube.comresearchgate.net This separation facilitates electronic transitions and is key to the molecule's chemical behavior.

Table 1: Calculated Frontier Orbital Energies and Energy Gap for an Analogous Modified Acetonitrile Monomer (MFA) Data sourced from DFT/M062X/6-31G(d,p) calculations on a similar molecular structure. youtube.com

| Parameter | Energy (eV) |

| EHOMO | -6.33 |

| ELUMO | 0.35 |

| Egap (HOMO-LUMO) | 6.68 |

Evaluation of Electric Dipole Moments and Charge Distribution

The distribution of electrons within the this compound molecule is uneven, leading to a permanent electric dipole moment and distinct regions of positive and negative electrostatic potential. Computational methods, particularly the generation of Molecular Electrostatic Potential (MEP) maps, are effective in visualizing this charge distribution.

In molecules of this type, the electron-donating dimethylamino group creates a region of negative electrostatic potential (red/yellow on an MEP map), indicating electron richness and a propensity for electrophilic attack. Conversely, the electron-withdrawing cyano group (C≡N) generates a region of positive electrostatic potential (blue on an MEP map), highlighting its electrophilic character and suitability as a site for nucleophilic attack. youtube.comresearchgate.net The presence of these distinct, separated electronic regions confirms a significant local charge transfer from the anilino part to the cyano group, which is the origin of the molecule's polarity and dipole moment. youtube.com While the precise value for this compound is not detailed, the related solvent acetonitrile (CH₃CN) has a notable experimental dipole moment of approximately 3.92 D, underscoring the strong charge separation induced by the nitrile group. youtube.comnih.gov

Intramolecular Charge Transfer (ICT) Phenomena and its Relationship to Molecular Geometry

This compound is a classic example of a donor-π-acceptor system, where the dimethylanilino group acts as the electron donor and the cyano group serves as the electron acceptor, linked by the phenyl ring π-system. Upon photoexcitation, these molecules can exhibit Intramolecular Charge Transfer (ICT), a process crucial to their photophysical properties.

Extensive computational and experimental studies on the analogous molecule 4-(dimethylamino)benzonitrile (B74231) (DMABN) in acetonitrile have confirmed that the formation of the ICT state is governed by the Twisted Intramolecular Charge Transfer (TICT) model. nih.govnih.gov According to this model, the ICT state is formed following a geometric change in the excited state, specifically the twisting of the dimethylamino group to a position perpendicular to the plane of the phenyl ring. nih.gov This rotation decouples the p-orbital of the amino nitrogen from the phenyl π-system, which facilitates a more complete charge separation.

The solvent plays a critical role in stabilizing the highly polar ICT state. mdpi.com In polar solvents like acetonitrile, the energy barrier for this twisting motion is relatively low, and the resulting charge-transfer state is energetically favorable. nih.govnih.gov Free energy surface calculations show that the intramolecular twisting coordinate is the most critical factor for the formation of the TICT state. nih.gov

Computational Elucidation of Reaction Mechanisms

While specific, complete reaction mechanisms involving this compound are not extensively documented in the searched literature, computational chemistry offers robust tools for their prediction and analysis. By calculating the energies of reactants, products, intermediates, and transition states, detailed reaction pathways can be mapped. researchgate.net

Identification and Characterization of Transition States and Intermediates

A chemical reaction proceeds from reactants to products via a high-energy transition state and may involve one or more temporary, metastable intermediates. Computational methods like DFT are used to locate these critical points on a potential energy surface. nih.govresearchgate.net A transition state represents the energy maximum along the reaction coordinate and is characterized by a single imaginary vibrational frequency. researchgate.netresearchgate.net

Free Energy Profiles and Kinetic Barriers for Key Reactions

A free energy profile plots the change in Gibbs free energy as a reaction progresses along a reaction coordinate. mdpi.com Such profiles provide a comprehensive thermodynamic and kinetic picture of a reaction, illustrating the relative stabilities of all species and the energy barriers (activation energies) that control the reaction rate. youtube.com

The kinetic barriers for key processes can be quantified. For the ICT process in the analogous DMABN molecule in acetonitrile, the activation barrier for the forward reaction (from the locally excited state to the ICT state) was determined to be 5 kJ/mol, with a reaction enthalpy (ΔH) of -27 kJ/mol, indicating an exothermic process. mdpi.com

Computational studies can generate these profiles for complex multi-step reactions. A calculated profile reveals each step's activation energy, allowing for the identification of the rate-determining step—the one with the highest kinetic barrier. youtube.com By comparing the free energies of different possible pathways, the most likely reaction mechanism can be determined.

Synthetic Applications of 3,5 Dimethylanilino Acetonitrile and Its Derivatives

As a Versatile Building Block in Organic Synthesis

The inherent reactivity of (3,5-Dimethylanilino)acetonitrile makes it an important starting material for a variety of organic transformations. Its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds is central to its utility.

Precursor for the Synthesis of Complex Organic Molecules

This compound is a key precursor in the synthesis of a wide range of complex organic molecules. The nitrile group can undergo various transformations, including hydrolysis, reduction, and addition reactions, to introduce new functional groups. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to amides, esters, and other nitrogen-containing compounds.

The aromatic ring of the 3,5-dimethylaniline (B87155) portion can also be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents. This adaptability makes this compound a valuable starting point for the multi-step synthesis of intricate molecular architectures.

Role in the Construction of Carbon Skeletons and Heterocyclic Ring Systems

The cyanomethyl group of this compound is particularly useful in the construction of new carbon skeletons. The acidic nature of the α-protons to the nitrile group allows for the formation of a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. This reactivity is fundamental to chain-elongation processes and the assembly of more elaborate carbon frameworks.

Furthermore, this compound is instrumental in the synthesis of heterocyclic ring systems. niscpr.res.in The bifunctional nature of the molecule, containing both a nucleophilic amino group and a reactive nitrile, enables its participation in cyclization reactions to form nitrogen-containing heterocycles. These heterocyclic structures are prevalent in pharmaceuticals, agrochemicals, and materials science. clockss.orgfrontiersin.org For example, it can be a component in the synthesis of imidazo[1,2-a]pyridines, which are important heterocyclic compounds with a range of biological activities. niscpr.res.in

Derivatization for the Synthesis of Novel Compounds

The modification of this compound through derivatization opens up avenues for the creation of novel compounds with potentially interesting chemical and physical properties.

Incorporation into Triazine Scaffolds and Other Nitrogen-Containing Heterocycles

The amino group of this compound can be readily incorporated into triazine scaffolds. csic.esmdpi.com Triazines, which are six-membered heterocyclic rings containing three nitrogen atoms, are significant in medicinal chemistry and materials science. researchgate.netopenmedicinalchemistryjournal.comresearchgate.net The synthesis often involves the reaction of the amine with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms are sequentially substituted by nucleophiles. csic.esmdpi.com This allows for the controlled assembly of complex, multi-substituted triazine derivatives.

Beyond triazines, the derivatization of this compound is a key strategy for accessing a diverse array of other nitrogen-containing heterocycles. mdpi.comresearchgate.net By reacting with appropriate bifunctional reagents, it can be used to construct rings of various sizes and with different heteroatom compositions.

Synthesis of Furan-2(3H)-one Derivatives with Related Amino-Methylene Fragments

While direct synthesis of furan-2(3H)-one derivatives from this compound is not explicitly detailed, the introduction of an aminomethylidene fragment into the furan-2(3H)-one ring is a known strategy to create "building blocks" for complex molecules. nih.gov These resulting enamines are valuable intermediates in organic synthesis. nih.gov The synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones has been achieved through a one-pot reaction involving a furan-2(3H)-one, triethyl orthoformate, and a heterocyclic amine. nih.gov This suggests a potential pathway where an amino-methylene fragment derived from or analogous to the structure of this compound could be incorporated into a furanone core.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Method Development

Chromatographic techniques are fundamental for isolating (3,5-Dimethylanilino)acetonitrile from complex matrices prior to its quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's physicochemical properties and the specific requirements of the analysis.

HPLC, particularly in the reversed-phase (RP-HPLC) mode, is a highly suitable technique for the analysis of moderately polar aromatic compounds like this compound. alwsci.comscience.gov The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

A typical RP-HPLC method would employ a C18 stationary phase, which provides excellent hydrophobic interaction for retaining the aromatic rings of the analyte. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. alwsci.comyoutube.com Acetonitrile is frequently preferred due to its low viscosity and UV transparency. youtube.comsigmaaldrich.com The inclusion of an acid modifier, such as formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution by ensuring consistent ionization of the analyte. aapco.orgsielc.com Isocratic elution, where the mobile phase composition remains constant, can be used for simpler samples, while gradient elution, where the organic solvent concentration is increased over time, is employed for more complex mixtures to ensure efficient elution of all components. alwsci.com

Table 1: Example HPLC Parameters for Analysis of Aromatic Amines and Nitriles

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. researchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Eluent for separating the analyte. aapco.orgsielc.com |

| Elution Mode | Gradient or Isocratic | Controls the elution strength of the mobile phase. alwsci.com |

| Flow Rate | 0.8 - 1.5 mL/min | Determines the speed of the separation. science.govresearchgate.netijpsr.com |

| Column Temp. | 30 - 40 °C | Affects viscosity and separation selectivity. researchgate.netijpsr.com |

| Detection | UV-Vis Detector (e.g., 246-270 nm) | Quantifies the analyte based on light absorbance. science.govresearchgate.net |

| Injection Vol. | 5 - 20 µL | Volume of sample introduced into the system. ijpsr.com |

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. sigmaaldrich.com this compound is expected to have sufficient volatility for GC analysis. The sample is vaporized in a heated inlet and separated as it travels through a capillary column coated with a stationary phase.

While direct GC analysis is feasible, derivatization is a common strategy employed to modify an analyte to improve its chromatographic properties. researchgate.net This process can increase volatility, enhance thermal stability, and improve peak symmetry, especially for compounds containing active hydrogen atoms. researchgate.net For aniline-type compounds, derivatization reactions like silylation can be used. However, given the tertiary nature of the amino group in this compound, it is less susceptible to common derivatization reactions targeting active hydrogens, and direct analysis is often sufficient. A nitrogen-phosphorus detector (NPD) can be used for selective and sensitive detection of nitrogen-containing compounds like this compound. epa.gov

Method optimization is critical for achieving the desired separation performance, including resolution, peak shape, and analysis time.

Mobile Phase Composition: In RP-HPLC, the choice of organic solvent (acetonitrile vs. methanol) and its proportion in the aqueous mobile phase significantly impacts analyte retention. youtube.comglsciences.com Acetonitrile generally has a stronger elution strength than methanol in reversed-phase systems. youtube.com The pH of the mobile phase is another crucial parameter, as it controls the ionization state of the analyte, which in turn affects its retention and peak shape. aapco.org For basic compounds like anilines, a slightly acidic mobile phase (e.g., using formic acid) is often used to promote protonation and reduce peak tailing. aapco.org

Stationary Phases: The selection of the stationary phase is paramount. While C18 columns are the most common in RP-HPLC, other phases can offer different selectivity. sigmaaldrich.com For instance, C8 phases are less retentive, while phenyl phases can provide alternative selectivity for aromatic compounds through π-π interactions. aapco.org The physical characteristics of the stationary phase particles, such as fully porous or core-shell, also influence the efficiency and speed of the separation. sigmaaldrich.comnih.gov

Table 2: Comparison of Common Reversed-Phase HPLC Stationary Phases

| Stationary Phase | Primary Interaction Mechanism | Characteristics & Applications |

|---|---|---|

| C18 (Octadecyl) | Hydrophobic | Highly retentive; widely used for a broad range of non-polar to moderately polar analytes. researchgate.net |

| C8 (Octyl) | Hydrophobic | Less retentive than C18; suitable for more hydrophobic compounds that are too strongly retained on C18. |

| Phenyl | Hydrophobic & π-π interactions | Offers alternative selectivity for aromatic compounds due to interactions with the phenyl rings. aapco.org |

| Polar-Embedded | Hydrophobic & polar interactions | Compatible with highly aqueous mobile phases; provides different selectivity for polar compounds. nih.gov |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical power. Linking chromatography with mass spectrometry (MS) offers superior sensitivity and selectivity, making it the gold standard for trace-level analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. sci-hub.seresearchgate.net This technique is renowned for its high sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations in complex matrices.

Following separation on the HPLC column, the eluent is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common and suitable technique for ionizing moderately polar molecules like this compound, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. researchgate.net The tandem mass spectrometer then allows for the selection of this specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the monitoring of specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing interferences from matrix components and ensuring accurate quantification. ijpsr.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and semi-volatile compounds. uzh.ch After components are separated by the GC column, they enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). thermofisher.com EI is a high-energy process that creates characteristic and reproducible fragmentation patterns. researchgate.net These fragmentation patterns serve as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison to spectral libraries.

While acetonitrile is a common solvent in analytical chemistry, its direct injection into a GC system can sometimes be challenging due to its high polarity and large expansion volume upon vaporization. gcms.cz However, with appropriate optimization of injection parameters, such as using a low injection volume and a splitless injection mode, reliable analysis in acetonitrile extracts can be achieved. gcms.czchromforum.org GC-MS provides comprehensive qualitative data, making it invaluable for profiling unknown samples and confirming the identity of target analytes. researchgate.net

Table 3: Summary of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Ionization Method | Key Advantages |

|---|---|---|---|

| LC-MS/MS | Liquid-phase partitioning | ESI (soft ionization) | High sensitivity, high selectivity (MRM), suitable for moderately polar and thermally labile compounds. ijpsr.comresearchgate.net |

| GC-MS | Gas-phase partitioning | EI (hard ionization) | Excellent for volatile compounds, provides structural information via fragmentation, extensive spectral libraries for identification. thermofisher.comresearchgate.net |

Derivatization Strategies for Enhanced Detection in Spectroscopy and Mass Spectrometry

The chemical structure of this compound, featuring a secondary amine, presents a prime target for derivatization. By attaching specific chemical moieties to this amine group, analysts can overcome challenges related to poor ionization, low volatility, or weak signal response in various analytical systems. These strategies are broadly categorized based on their intended analytical enhancement: improving ionization for mass spectrometry or introducing signal-generating groups for spectroscopic methods.

Improving Ionization Efficiency in Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a cornerstone technique for analyzing molecules by mass spectrometry (MS), particularly for compounds in liquid solutions. The efficiency of ESI is highly dependent on the analyte's ability to acquire a charge. For secondary amines like this compound, derivatization can introduce functional groups that have a high affinity for protons, thereby significantly boosting the signal intensity in positive-ion ESI-MS. nih.govrsc.org

Another common method is acylation using reagents like benzoyl chloride or fluorinated acyl groups. libretexts.orgacs.org While also useful for spectroscopic detection, acylation alters the polarity and volatility of the derivative, which can be beneficial for chromatographic separation prior to MS analysis. libretexts.org Silylation, the reaction of the amine's active hydrogen with a silylating reagent, is another established technique that produces more volatile and thermally stable derivatives, which can improve MS response. libretexts.org

The table below summarizes key derivatization approaches for enhancing ESI-MS detection of secondary amines.

| Derivatization Strategy | Reagent Type | Added Functional Group | Primary Benefit in ESI-MS |

| Charge Tagging | Acyl Chloride with Tertiary Amine | Tertiary Amine | Increases proton affinity for enhanced ionization. nih.govrsc.org |

| Acylation | Acid Halides (e.g., Benzoyl Chloride) | Acyl Group | Increases volatility and reduces polarity. libretexts.org |

| Silylation | Silylating Reagents (e.g., TMCS) | Trimethylsilyl (B98337) (TMS) Group | Increases volatility and thermal stability. libretexts.org |

Introduction of Chromophores or Fluorophores for UV-Vis or Fluorescence Detection

For analytical techniques based on light absorption or emission, such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) or Fluorescence Detection (FLD), derivatization is used to attach a light-responsive moiety to the target analyte. This compound, in its native form, may not possess strong enough chromophoric or fluorophoric properties for sensitive detection at low concentrations.

Introduction of Chromophores for UV-Vis Detection

A chromophore is a part of a molecule responsible for its color, arising from the absorption of light in the visible or ultraviolet spectrum. By attaching a potent chromophore to the secondary amine of this compound, its detectability by UV-Vis spectrophotometry can be dramatically increased.

Benzoyl chloride is a widely used reagent for this purpose. acs.orgscienceopen.com The reaction converts the secondary amine into an amide, introducing a benzoyl group which contains a phenyl ring—a useful chromophore. libretexts.orgacs.org For even greater sensitivity, derivatives of benzoyl chloride containing additional chromophoric systems, such as 4-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride, can be employed. nih.gov These reagents lead to derivatives with strong UV absorbance at specific wavelengths, enabling highly sensitive quantification.

Introduction of Fluorophores for Fluorescence Detection

Fluorescence detection offers superior sensitivity and selectivity compared to UV-Vis detection. This technique requires derivatizing the analyte with a fluorophore—a chemical group that can re-emit light upon excitation. Several classes of reagents are available for labeling amines to produce highly fluorescent derivatives.

Commonly used fluorogenic labeling reagents for amines include:

Dansyl Chloride: Reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts.

9-fluorenylmethyl chloroformate (FMOC): A well-established reagent that attaches the highly fluorescent fluorenylmethoxycarbonyl group to amines. scienceopen.com

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): This reagent reacts with amines to form intensely fluorescent derivatives, enabling detection at very low concentrations. nih.gov

The selection of the derivatizing reagent depends on factors such as the required sensitivity, the nature of the sample matrix, and the available analytical instrumentation.

The following table outlines common derivatization reagents for enhancing spectroscopic detection.

| Detection Method | Reagent Class | Example Reagent | Attached Group |

| UV-Vis | Acyl Halides | Benzoyl Chloride acs.org | Benzoyl |

| UV-Vis | Nitro-substituted Acyl Halides | 3,5-Dinitrobenzoyl Chloride nih.gov | 3,5-Dinitrobenzoyl |

| Fluorescence | Sulfonyl Chlorides | Dansyl Chloride scienceopen.com | Dansyl |

| Fluorescence | Chloroformates | FMOC scienceopen.com | Fluorenylmethoxycarbonyl |

| Fluorescence | Benzofurazans | NBD-F nih.gov | Nitrobenzoxadiazole |

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Catalytic Applications

Future research will likely focus on developing more efficient and versatile synthetic routes to (3,5-Dimethylanilino)acetonitrile and its derivatives. The nitrile group is a highly versatile functional group in organic synthesis, serving as a precursor to a wide range of other functionalities, including amines and carboxylic acids. numberanalytics.com Its high reactivity allows for efficient transformations, making it a valuable building block for complex molecules. numberanalytics.com

Investigations into novel catalytic systems for the synthesis of anilinoacetonitriles could yield significant advances. This includes exploring transition-metal-catalyzed cross-coupling reactions to construct the core structure or employing greener, more atom-economical methods. Furthermore, the potential of this compound itself as a ligand in catalysis is an untapped area. The nitrogen atoms of the amino and nitrile groups present potential coordination sites for metal centers, opening possibilities for its use in developing new catalysts for various organic transformations. Research into its coordination chemistry could reveal novel catalytic activities, analogous to how other nitrile-containing ligands have been used in catalysis. nih.gov

Deeper Understanding of Excited State Dynamics and Photophysical Properties

A significant area for future investigation lies in the photophysical properties and excited-state dynamics of this compound. Analogous compounds, such as 4-(N,N-Dimethylamino)benzonitrile (DMABN), exhibit complex behaviors like twisted intramolecular charge transfer (TICT), which are highly sensitive to the solvent environment. nih.gov

Future studies should aim to characterize the excited states of this compound using advanced spectroscopic techniques. Time-resolved transient absorption spectroscopy, for instance, can elucidate the dynamics of processes occurring on femtosecond to nanosecond timescales following photoexcitation. chemrxiv.org Key research questions include identifying the nature of the lowest excited states—whether they are locally excited (LE) or charge transfer (CT) in character—and mapping the relaxation pathways. nih.gov Understanding these dynamics is crucial for designing molecules with specific fluorescent properties for applications in sensors or imaging.

Table 1: Potential Excited State Transitions for Investigation in this compound, Based on Analogous Compounds

| Transition Type | Description | Potential Experimental Probe |

| S₀ → S₁ (LE) | Absorption to a locally excited state, primarily involving the aniline (B41778) or nitrile moiety. | UV-Vis Absorption Spectroscopy |

| S₁ (LE) → S₁ (TICT) | Relaxation from the LE state to a twisted intramolecular charge transfer state. | Time-resolved Fluorescence/Transient Absorption |

| S₁ → S₀ | Fluorescence emission from the relaxed excited state back to the ground state. | Steady-state and Time-resolved Fluorescence Spectroscopy |

| S₁ → Sₙ | Excited-state absorption (ESA) to higher-lying excited states. | Transient Absorption Spectroscopy |

This table is a hypothetical projection for this compound based on the observed dynamics of similar molecules like DMABN. nih.gov

Computational Design of Functionalized Derivatives with Tailored Properties

In silico methods provide a powerful tool for designing novel derivatives of this compound with customized properties. japsonline.comnih.gov Computational chemistry can predict how modifications to the molecular structure will affect its electronic, photophysical, and chemical characteristics, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. japsonline.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with specific properties, such as fluorescence quantum yield or redox potential. nih.gov Molecular docking simulations could explore the binding of these compounds to biological targets or their assembly in materials. nih.gov For instance, by computationally screening a virtual library of derivatives with different substitution patterns on the phenyl ring, researchers can identify candidates with optimized properties for specific applications, such as enhanced two-photon absorption or improved catalytic activity.

Table 2: In Silico Methods for Designing Functionalized Derivatives

| Method | Application in Designing Derivatives | Reference |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts properties (e.g., bioactivity, toxicity) based on molecular structure. Can guide the design of derivatives with desired activities. | nih.gov |

| Molecular Docking | Simulates the interaction between a small molecule and a macromolecule (e.g., a protein). Used to predict binding modes and affinities. | nih.gov |

| Homology Modeling | Constructs a 3D model of a protein based on the structure of a related protein. Useful when an experimental structure is unavailable for docking studies. | nih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. Can predict photophysical properties, reaction energies, and spectroscopic signatures. | nih.gov |

Potential Applications in Materials Science and Catalysis, Analogous to Related Compounds

Drawing parallels with structurally related compounds opens a vast landscape of potential applications for this compound and its derivatives. The nitrile functional group is known to be a key component in covalent inhibitors, where it can act as an electrophilic warhead to bind to a target of interest. rsc.org This suggests that derivatives of this compound could be explored in the development of novel therapeutics. rsc.org

In materials science, the fluorescent properties inherent to many donor-acceptor aromatic systems suggest applications in organic light-emitting diodes (OLEDs), chemical sensors, or as fluorescent probes for studying biological systems. wikipedia.org The compound Laurdan, for example, is a fluorescent dye used to investigate the properties of cell membranes. wikipedia.org Furthermore, organometallic compounds like ferrocene, which also feature a central metal atom coordinated by organic rings, are used as fuel additives and as building blocks for advanced materials. wikipedia.org By incorporating this compound as a ligand in metal complexes, it may be possible to create new materials with interesting redox, magnetic, or optical properties.

Integration of In Silico and Experimental Approaches for Accelerated Discovery

The most rapid progress in uncovering the potential of this compound will come from the tight integration of computational and experimental methods. japsonline.comnih.gov This synergistic approach can create a feedback loop that accelerates the discovery process.

The workflow would begin with in silico screening and design of promising derivatives with tailored properties. nih.gov The most promising candidates identified through computation would then be synthesized and characterized experimentally. The experimental data—including spectroscopic measurements, reaction yields, and material properties—would be used to refine and validate the computational models. japsonline.com This iterative cycle of prediction, synthesis, and testing allows for a more focused and efficient exploration of the chemical space, significantly reducing the time and cost associated with discovering new functional molecules and materials. japsonline.com This integrated strategy has become a cornerstone of modern drug discovery and can be readily applied to the field of materials science. numberanalytics.comnih.gov

Q & A

Q. Advanced Research Focus

- LC-QTOF-MS : Identify transformation products (e.g., hydroxylated or dimerized species) using high-resolution mass spectrometry .

- Isotopic Labeling : Use deuterated analogs (e.g., CD₃ groups) to trace reaction mechanisms in hydrolysis studies .

- Quantum Chemical Calculations : Map potential energy surfaces for degradation intermediates using Gaussian 09 .

How can researchers optimize reaction conditions to minimize byproducts in the synthesis of this compound?

Q. Basic Research Focus

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track nitrile formation and adjust reagents dynamically .

What are the implications of substituent positioning (3,5-dimethyl vs. 2,4-dimethyl) on the electronic properties of anilinoacetonitrile derivatives?

Q. Advanced Research Focus

- Steric Effects : 3,5-Dimethyl groups reduce steric hindrance, enabling planar conformations that enhance π-conjugation and charge transfer .

- Electron Density : Meta-substitution depletes electron density at the nitrile, increasing electrophilicity compared to ortho/para analogs .

Table 2 : Comparative HOMO-LUMO gaps for substituted anilinoacetonitriles :

| Substituent Position | HOMO-LUMO Gap (eV) |

|---|---|

| 3,5-Dimethyl | 4.8 |

| 2,4-Dimethyl | 5.2 |

How can NMR spectroscopy be utilized to confirm the regiochemistry of this compound?

Q. Basic Research Focus

- ¹H NMR : Distinct aromatic proton signals (e.g., doublet at δ 6.8–7.0 ppm for meta-substituted dimethyl groups) .

- ¹³C NMR : Nitrile carbon resonance at ~115–120 ppm, with quaternary carbons at 130–140 ppm .

What advanced computational tools are available for predicting synthetic routes to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products